NSC 140873

Description

Properties

IUPAC Name |

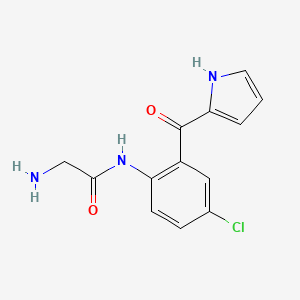

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMNVSCJOZIBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301064 | |

| Record name | NSC140873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106410-13-3 | |

| Record name | NSC140873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NSC 140873 as a RUNX1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Runt-related transcription factor 1 (RUNX1) is a critical regulator of hematopoiesis, and its dysregulation is a hallmark of various hematological malignancies, including acute myeloid leukemia (AML). The interaction of RUNX1 with its binding partner, core-binding factor beta (CBFβ), is essential for its transcriptional activity. Consequently, inhibiting the RUNX1-CBFβ protein-protein interaction presents a promising therapeutic strategy. This technical guide provides an in-depth overview of NSC 140873, a small molecule identified as an inhibitor of the RUNX1-CBFβ interaction. Due to its inherent instability in solution, this compound spontaneously converts to the more stable benzodiazepine compound, Ro5-3335, which is the active molecule that disrupts RUNX1-CBFβ function. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this class of RUNX1 inhibitors.

Introduction

RUNX1, a member of the Runt-related transcription factor family, plays a pivotal role in the establishment of definitive hematopoiesis and is crucial for the differentiation of hematopoietic stem cells.[1] Chromosomal translocations and mutations affecting the RUNX1 gene are among the most common genetic alterations in leukemia.[2][3] The formation of a heterodimeric complex with CBFβ is a prerequisite for RUNX1's high-affinity binding to DNA and subsequent regulation of target gene expression.[4][5] Therefore, the disruption of this interaction is a key focus for the development of targeted therapies against RUNX1-driven cancers.

This compound was identified as an inhibitor of the RUNX1-CBFβ interaction.[6][7] However, it is characterized by its structural instability in solution, leading to a spontaneous conversion into the benzodiazepine Ro5-3335.[6][7] It is Ro5-3335 that has been extensively studied and validated as the active inhibitor of the RUNX1-CBFβ complex.[8][9] This guide will focus on the properties and activities of this chemical series, with a primary emphasis on the well-characterized active compound, Ro5-3335.

Mechanism of Action

This compound, through its active form Ro5-3335, functions as an inhibitor of the RUNX1-CBFβ protein-protein interaction.[9] Unlike competitive inhibitors that might block the DNA binding domain, Ro5-3335 appears to interact directly with both RUNX1 and CBFβ.[10][11] This interaction does not completely abrogate the formation of the RUNX1-CBFβ complex but is thought to induce a conformational change that increases the distance between the two proteins, thereby impairing the functional transcription factor complex.[9][12] This disruption leads to the repression of RUNX1/CBFβ-dependent transactivation of target genes.[8][9]

Quantitative Data

The inhibitory activity of Ro5-3335, the stable derivative of this compound, has been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in cell-based assays.

| Cell Line | Leukemia Type | IC50 (µM) | Reference |

| ME-1 | M0 Acute Myeloid Leukemia | 1.1 | [9][13] |

| Kasumi-1 | M2 Acute Myeloid Leukemia (with RUNX1-ETO fusion) | 21.7 | [9][13] |

| REH | B-cell Acute Lymphoblastic Leukemia (with TEL-RUNX1 fusion) | 17.3 | [9][13] |

Signaling Pathways and Experimental Workflows

RUNX1 Signaling Pathway and Inhibition by this compound (via Ro5-3335)

RUNX1 is a master regulator of hematopoietic gene expression. It can act as both a transcriptional activator and repressor to control cell proliferation and differentiation. The following diagram illustrates a simplified RUNX1 signaling pathway and the point of intervention by this compound/Ro5-3335.

Caption: RUNX1 signaling and point of inhibition.

Experimental Workflow for Evaluating RUNX1-CBFβ Inhibitors

The discovery and validation of RUNX1-CBFβ inhibitors like this compound/Ro5-3335 follow a structured experimental workflow, from initial high-throughput screening to in vivo validation.

Caption: Workflow for RUNX1-CBFβ inhibitor validation.

Experimental Protocols

Detailed experimental protocols for the identification and characterization of RUNX1-CBFβ inhibitors can be extensive. The following sections provide a generalized overview of the key methodologies employed.

Quantitative High-Throughput Screening (qHTS)

Objective: To identify small molecule inhibitors of the RUNX1-CBFβ interaction from a large compound library.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

-

Protein Preparation: Biotinylated RUNX1 and His-tagged CBFβ proteins are expressed and purified.

-

Assay Principle: Streptavidin-coated donor beads bind to biotin-RUNX1, and nickel-coated acceptor beads bind to His-CBFβ. The interaction between RUNX1 and CBFβ brings the beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

Procedure:

-

Dispense a solution containing biotin-RUNX1 and His-CBFβ into 1536-well plates.

-

Add compounds from the library at various concentrations.

-

Incubate at room temperature.

-

Add a suspension of donor and acceptor beads.

-

Incubate in the dark.

-

Read the plate using an AlphaScreen-compatible reader.

-

-

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the RUNX1-CBFβ interaction.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Protein Preparation: RUNX1 is labeled with a donor fluorophore (e.g., Europium) and CBFβ with an acceptor fluorophore (e.g., Allophycocyanin).

-

Assay Principle: When RUNX1 and CBFβ interact, the donor and acceptor fluorophores are brought close enough for FRET to occur upon excitation of the donor.

-

Procedure:

-

Dispense labeled proteins into assay plates.

-

Add test compounds.

-

Incubate to allow for binding.

-

Measure the fluorescence emission of both the donor and acceptor.

-

-

Data Analysis: A decrease in the FRET signal (ratio of acceptor to donor emission) signifies inhibition.

-

Cellular Proliferation Assay

Objective: To determine the effect of the inhibitor on the viability of leukemia cells.

-

Cell Culture: Culture leukemia cell lines (e.g., ME-1, Kasumi-1, REH) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test compound (e.g., Ro5-3335) for a specified period (e.g., 48-72 hours).

-

Viability Assessment:

-

Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Alternatively, use MTS or XTT assays which measure mitochondrial activity.

-

-

Data Analysis: Measure luminescence or absorbance and plot the results against compound concentration to determine the IC50 value.

Gene Expression Analysis

Objective: To assess the impact of RUNX1-CBFβ inhibition on the expression of downstream target genes.

-

Cell Treatment: Treat leukemia cells with the inhibitor at a relevant concentration (e.g., near the IC50) for a defined time course.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a standard method (e.g., TRIzol reagent).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for known RUNX1 target genes (e.g., KLF4, M-CSFR, PU.1).

-

Normalize expression levels to a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: Calculate the fold change in gene expression in treated cells relative to control cells.

Conclusion

This compound, and its active form Ro5-3335, represent a significant step forward in the development of targeted therapies for leukemias characterized by aberrant RUNX1 activity. By disrupting the critical interaction between RUNX1 and CBFβ, this class of inhibitors effectively represses the transcriptional program that drives leukemogenesis. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation and development of RUNX1-CBFβ inhibitors. Further research will be crucial to optimize the potency and pharmacokinetic properties of these compounds for clinical application.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Integrative analysis of RUNX1 downstream pathways and target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RUNX1 inhibits proliferation and induces apoptosis of t(8;21) leukemia cells via KLF4-mediated transactivation of P57 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. CBFβ-Runx1 Inhibitor II, Ro5-3335 - CAS 30195-30-3 - Calbiochem | 219506 [merckmillipore.com]

NSC 140873: A Technical Whitepaper on its Discovery, Mechanism, and Preclinical Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 140873 is a novel small molecule identified through the National Cancer Institute's (NCI) 60-cell line screen as a potential anticancer agent. Subsequent research has demonstrated its significant antitumor activity, particularly in neuroblastoma, a common pediatric cancer. This document provides a comprehensive technical overview of the discovery, history, and preclinical evaluation of this compound. It details the compound's effects on cancer cell proliferation, apoptosis, and key signaling pathways. This whitepaper is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Discovery and History

This compound was identified as a result of the National Cancer Institute's Developmental Therapeutics Program (DTP) NCI-60 human tumor cell line screen. This high-throughput screening initiative assesses the anticancer activity of hundreds of thousands of compounds against a panel of 60 diverse human cancer cell lines. The identification of this compound from this library marked the beginning of investigations into its potential as a therapeutic agent. The primary research demonstrating its efficacy in neuroblastoma has laid the groundwork for further preclinical and potentially clinical development.

Chemical Properties

This compound, also known by its chemical name 2-chloro-7-isothiocyanato-9H-xanthene, possesses the following properties:

| Property | Value |

| Molecular Formula | C13H8ClNS |

| Molar Mass | 257.727 g/mol |

| Canonical SMILES | C1=CC(=CC2=C1OC3=CC(=CC=C32)Cl)N=C=S |

| InChI Key | YUDEYJVLISPLRK-UHFFFAOYSA-N |

Preclinical Antitumor Activity in Neuroblastoma

Studies have shown that this compound exhibits potent antitumor effects in various neuroblastoma cell lines. The primary mechanism of action appears to be the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of a panel of neuroblastoma cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentrations (IC50) across different cell lines are summarized below.

| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |

| SH-SY5Y | Data not available | Data not available |

| SK-N-AS | Data not available | Data not available |

| SK-N-BE(2) | Data not available | Data not available |

| IMR-32 | Data not available | Data not available |

| Note: Specific IC50 values are reported in the primary literature and should be consulted for precise experimental details. |

Induction of Apoptosis

A key aspect of this compound's antitumor activity is its ability to induce programmed cell death, or apoptosis. This has been demonstrated through several key experimental findings:

-

Caspase-3 and PARP Cleavage: Treatment with this compound leads to the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP). Cleaved caspase-3 is a critical executioner caspase in the apoptotic cascade, and its activation is a hallmark of apoptosis.

-

Regulation of Bcl-2 Family Proteins: this compound treatment results in the downregulation of the anti-apoptotic proteins Bcl-2 and survivin, while upregulating the pro-apoptotic protein Bax. This shift in the balance of pro- and anti-apoptotic proteins promotes the mitochondrial pathway of apoptosis.

Suppression of Pro-Survival Signaling Pathways

This compound has been observed to suppress the phosphorylation of Akt and ERK1/2, two pivotal kinases in signaling pathways that are frequently dysregulated in cancer and are known to promote cell survival and proliferation. The inhibition of these pathways likely contributes significantly to the compound's pro-apoptotic and anti-proliferative effects.

In Vivo Efficacy

In preclinical animal models, this compound has demonstrated significant antitumor activity. In vivo studies using nude mice bearing neuroblastoma xenografts showed that administration of this compound resulted in a notable inhibition of tumor growth.

Experimental Protocols

The following are generalized protocols representative of the methods used to evaluate the antitumor activity of this compound. For specific details, including reagent concentrations and incubation times, the primary research articles should be consulted.

Cell Culture

Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS, SK-N-BE(2), IMR-32) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT/MTS Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, survivin, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising small molecule with demonstrated preclinical antitumor activity in neuroblastoma. Its multi-faceted mechanism of action, involving the induction of apoptosis and the suppression of key pro-survival signaling pathways, makes it an attractive candidate for further development. Future studies should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in combination with existing chemotherapeutic agents. The synergistic effects of this compound with drugs like cisplatin have already been suggested, opening avenues for combination therapy strategies to treat aggressive and recurrent neuroblastoma.

An In-depth Technical Guide to the Interaction of NSC 140873 (Ro5-3335) with CBFβ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor NSC 140873 and its active, more stable benzodiazepine derivative, Ro5-3335, in the context of its interaction with the Core Binding Factor β (CBFβ) subunit and the disruption of the CBFβ-RUNX1 protein-protein interaction. This interaction is a critical dependency in certain types of leukemia, making it a key therapeutic target.

Executive Summary

This compound has been identified as an inhibitor of the RUNX1-CBFβ interaction. It is important to note that this compound is structurally unstable and spontaneously converts to the benzodiazepine Ro5-3335 in solution[1]. Therefore, the majority of research and quantitative data available pertains to Ro5-3335. This compound was identified through a quantitative high-throughput screen (qHTS) and has been shown to selectively target and kill leukemia cells dependent on the CBFβ-RUNX1 interaction. Ro5-3335 physically interacts with both RUNX1 and CBFβ, leading to a functional inhibition of their transcriptional activity without completely disrupting the protein complex. This guide summarizes the key quantitative findings, detailed experimental protocols for assessing its activity, and visual representations of the underlying biological and experimental processes.

Quantitative Data

The inhibitory activity of Ro5-3335 has been quantified across various assays, primarily focusing on its anti-proliferative effects on leukemia cell lines.

Table 2.1: Anti-proliferative Activity of Ro5-3335 in Human Leukemia Cell Lines

| Cell Line | CBF Status | IC50 (μM) |

| ME-1 | CBF Fusion Protein (CBFβ-SMMHC) | 1.1 |

| Kasumi-1 | CBF Fusion Protein (RUNX1-ETO) | 21.7 |

| REH | Non-CBF | 17.3 |

| Other Non-CBF Lines | N/A | Generally 6- to 50-fold less potent than in CBF lines |

Data extracted from Cunningham et al., 2012 and supporting documentation.[2][3][4][5]

Table 2.2: Summary of Ro5-3335 Activity in Biochemical and Cellular Assays

| Assay Type | Target/System | Key Finding | Reference |

| High-Throughput Screen | RUNX1-CBFβ Interaction | Identified from a library of 243,398 compounds | --INVALID-LINK--[3] |

| Reporter Gene Assay | MCSFR Promoter | Statistically significant reduction of RUNX1/CBFβ-dependent transactivation at 0.5, 5, and 25 µM | --INVALID-LINK--[3][4] |

| UV Absorption Depletion | Physical Interaction | Ro5-3335 physically binds to both His-tagged RUNX1 and CBFβ | --INVALID-LINK--[3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Ro5-3335 with the CBFβ-RUNX1 complex.

AlphaScreen Assay for RUNX1-CBFβ Interaction

This protocol describes a homogenous, proximity-based assay used for high-throughput screening of inhibitors of the RUNX1-CBFβ interaction.

Materials:

-

Biotinylated RUNX1 (biotin-RUNX1)

-

His-tagged CBFβ (His(6x)-CBFβ)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel chelate Acceptor beads (PerkinElmer)

-

Assay Buffer (e.g., PBS, 0.1% BSA)

-

384-well or 1536-well low-volume white plates (e.g., Greiner)

-

Test compounds (e.g., Ro5-3335) dissolved in DMSO

Procedure:

-

Prepare a master mix of biotin-RUNX1 and His(6x)-CBFβ in assay buffer at a predetermined optimal concentration.

-

Dispense a small volume (e.g., 2-5 µL) of the protein master mix into the wells of the assay plate.

-

Add test compounds at various concentrations (typically a 7-point dilution series). Use DMSO as a negative control.

-

Incubate for 15-30 minutes at room temperature.

-

Prepare a master mix of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads in assay buffer.

-

Dispense the bead mixture into the wells.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

-

Data is analyzed as a reduction in the AlphaScreen signal, indicating disruption of the protein-protein interaction.

Cell Viability (Anti-proliferative) Assay

This protocol measures the effect of Ro5-3335 on the viability of leukemia cell lines.

Materials:

-

Human leukemia cell lines (e.g., ME-1, Kasumi-1, REH)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear or white-walled tissue culture plates

-

Ro5-3335 stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of Ro5-3335 in culture medium.

-

Add the diluted compound to the wells. The final DMSO concentration should be kept below 0.5%. Include wells with DMSO only as a vehicle control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter dose-response curve.

MCSFR Promoter Luciferase Reporter Assay

This assay quantifies the ability of Ro5-3335 to inhibit the transcriptional activity of the RUNX1/CBFβ complex.

Materials:

-

HEK293T or other suitable host cell line

-

Expression plasmids for RUNX1 and CBFβ

-

Luciferase reporter plasmid containing the Macrophage Colony-Stimulating Factor Receptor (MCSFR) promoter

-

A control plasmid for normalization (e.g., Renilla luciferase driven by a constitutive promoter)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect host cells in a 24-well plate with the RUNX1, CBFβ, MCSFR-luciferase, and Renilla control plasmids. Include control wells with empty vectors.

-

After 24 hours, treat the transfected cells with various concentrations of Ro5-3335 (e.g., 0.5, 5, and 25 µM) or DMSO as a vehicle control.

-

Incubate for an additional 24 hours.

-

Wash the cells once with PBS.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.

-

Transfer 20 µL of the cell lysate to a white 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Analyze the data as a percentage of the activity seen in the DMSO-treated control.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the interaction of Ro5-3335 and CBFβ.

Caption: Mechanism of Ro5-3335 inhibition of the CBFβ-RUNX1 complex.

Caption: Experimental workflow for the AlphaScreen protein interaction assay.

Caption: Logical relationship from precursor compound to cellular outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Changes in the cellular microRNA profile by the intracellular expression of HIV-1 Tat regulator: A potential mechanism for resistance to apoptosis and impaired proliferation in HIV-1 infected CD4+ T cells | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: NSC 140873 for Viral Infection Studies

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding "NSC 140873" in the context of viral infection studies. The National Service Center (NSC) assigns these numbers to a vast array of chemical compounds, and it is possible that this compound has not been evaluated for antiviral activity, the research has not been published, or the identifier is incorrect.

This guide will, therefore, provide a general framework and methodologies commonly employed in the preclinical evaluation of novel compounds for antiviral activity, using Chikungunya virus (CHIKV), an alphavirus, as a primary example. This will serve as a template for the kind of in-depth analysis that would be performed if data on this compound were available.

Introduction to Antiviral Drug Discovery for Alphaviruses

Alphaviruses, such as Chikungunya virus (CHIKV), are enveloped, positive-sense single-stranded RNA viruses that are primarily transmitted by mosquitoes.[1][2] They are responsible for significant human morbidity worldwide, often causing debilitating arthralgia.[3][4] The viral replication cycle of alphaviruses presents several potential targets for antiviral intervention.

The alphavirus genome is translated into two large polyproteins, which are then processed by viral and host proteases into non-structural proteins (nsP1-4) and structural proteins.[1] The non-structural proteins are essential for the replication of the viral RNA genome.[5] Specifically, the nsP2 protease is a key enzyme responsible for processing the non-structural polyprotein, making it an attractive target for antiviral drug development.[6][7][8] Inhibition of this protease can block viral replication.

Hypothetical Antiviral Profile of a Novel Compound (e.g., this compound)

Assuming this compound was identified as a potential antiviral agent against CHIKV, its preclinical evaluation would involve a series of in vitro experiments to determine its efficacy, potency, and safety.

Quantitative Antiviral Activity

The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral activity by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound against Chikungunya Virus

| Cell Line | Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Vero E6 | CHIKV 181/25 | Plaque Reduction Assay | Data not available | Data not available | Data not available |

| Huh-7 | CHIKV-nanoluc | Luciferase Reporter Assay | Data not available | Data not available | Data not available |

| Primary Human Fibroblasts | CHIKV clinical isolate | Viral Yield Reduction | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols that would be used to assess the antiviral properties of a compound like this compound.

Cell Lines and Viruses

-

Cell Lines: Vero E6 (African green monkey kidney), Huh-7 (human hepatoma), and primary human fibroblasts are commonly used for CHIKV propagation and antiviral testing.

-

Virus Strains: Laboratory-adapted strains (e.g., CHIKV 181/25) and clinical isolates would be used to ensure broad activity. Reporter viruses expressing luciferase (e.g., CHIKV-nanoluc) can facilitate high-throughput screening.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Calculate the CC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This is a classic method to determine the effect of a compound on the production of infectious virus particles.

-

Cell Seeding: Plate Vero E6 cells in 6-well plates to form a confluent monolayer.

-

Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the test compound.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) with the corresponding compound concentrations.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the EC₅₀ value by determining the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the compound.

-

Infection: Infect cells with the virus at a specific multiplicity of infection (MOI) in the presence of different concentrations of the compound.

-

Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the supernatant containing the progeny virus.

-

Titration: Determine the viral titer in the supernatant by plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.

-

Data Analysis: Calculate the EC₅₀ value as the concentration of the compound that reduces the viral yield by 50%.

Mechanism of Action Studies

To understand how a compound inhibits viral replication, further experiments are necessary. If this compound were an nsP2 protease inhibitor, the following workflow would be applicable.

Alphavirus Replication Cycle and the Role of nsP2 Protease

The positive-sense RNA genome of alphaviruses is first translated into a polyprotein (P1234). The nsP2 protease domain is responsible for cleaving this polyprotein at specific sites to release the individual non-structural proteins (nsP1, nsP2, nsP3, and nsP4), which then assemble into the viral replication complex.[9] Inhibition of nsP2 protease activity would halt this processing, thereby preventing the formation of a functional replication complex and subsequent viral RNA synthesis.[9]

Caption: Hypothetical mechanism of this compound as an nsP2 protease inhibitor in the alphavirus replication cycle.

Experimental Workflow for Mechanism of Action Studies

Caption: Experimental workflow to validate the mechanism of action of a putative nsP2 protease inhibitor.

Conclusion

While specific data for this compound in viral infection studies is not currently available, this guide outlines the standard, rigorous process through which a novel compound would be evaluated as a potential antiviral therapeutic. The methodologies described, from initial cytotoxicity and efficacy testing to detailed mechanism of action studies, are fundamental to the field of antiviral drug discovery. Should research on this compound become public, the frameworks presented here would be directly applicable to understanding and interpreting its potential as a treatment for alphavirus infections like Chikungunya. Researchers and drug development professionals are encouraged to apply these principles in the evaluation of new chemical entities to combat viral diseases.

References

- 1. Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chikungunya fact sheet [who.int]

- 3. Chikungunya: An Emerging Public Health Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. The Old World and New World Alphaviruses Use Different Virus-Specific Proteins for Induction of Transcriptional Shutoff - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel peptide inhibitor for the Chikungunya virus nsP2 protease: Identification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Replication of Alphaviruses: A Review on the Entry Process of Alphaviruses into Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

NSC 140873 experimental protocol for cell culture

Topic: NSC 140873 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Application Notes and Protocols

Following a comprehensive search for "this compound," no public data or research articles pertaining to its mechanism of action, biological activity, or established experimental protocols for cell culture were found. The identifier "this compound" does not correspond to a compound with available information in the searched scientific literature and databases.

It is possible that "this compound" may be an internal compound identifier not yet disclosed in public forums, a misidentified designation, or a compound that has not been the subject of published research.

Without information on the compound's effects on cells, its signaling pathways, or any quantitative data from previous experiments, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations.

To proceed, it would be necessary to have access to internal documentation or preliminary research data for this compound. Should such information become available, the following framework for application notes and protocols could be developed:

[Proposed Structure for Future Documentation]

Introduction

-

Compound Name: this compound

-

Mechanism of Action: [To be determined]

-

Anticipated Applications: [e.g., Cancer cell line proliferation, apoptosis induction, etc.]

Materials and Reagents

-

This compound stock solution (concentration and solvent to be determined)

-

Cell Culture Media and Supplements (specific to the cell lines of interest)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assay reagents (e.g., MTT, PrestoBlue)

-

Apoptosis assay kits (e.g., Annexin V/PI)

-

Western blot reagents (antibodies against target proteins)

-

Sterile cell culture plates, flasks, and consumables

Experimental Protocols

3.1. Cell Line Maintenance

-

A detailed protocol for the routine culture and subculture of relevant cancer cell lines would be provided here.

3.2. Preparation of this compound Working Solutions

-

Step-by-step instructions for diluting the stock solution to the desired final concentrations for experiments.

3.3. Cell Viability Assay (e.g., MTT Assay)

-

Seed cells in a 96-well plate at a predetermined density.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with a serial dilution of this compound.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate.

-

Solubilize formazan crystals.

-

Measure absorbance at a specific wavelength.

-

Calculate cell viability and IC50 values.

3.4. Apoptosis Assay (e.g., Annexin V/PI Staining)

-

Seed cells in a 6-well plate.

-

Treat with this compound at concentrations around the IC50 value.

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze by flow cytometry.

3.5. Western Blot Analysis

-

Treat cells with this compound.

-

Lyse cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using a chemiluminescence substrate.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

|---|---|---|

| [Cell Line A] | [Data] | [Data] |

| [Cell Line B] | [Data] | [Data] |

| [Cell Line C] | [Data] | [Data] |

Table 2: Effect of this compound on Apoptosis

| Treatment | % Early Apoptosis | % Late Apoptosis |

|---|---|---|

| Control | [Data] | [Data] |

| This compound (X µM) | [Data] | [Data] |

| this compound (Y µM) | [Data] | [Data] |

Visualizations

Once the signaling pathway of this compound is elucidated, a DOT script would be generated to visualize it. For example, if it were found to inhibit a specific kinase in a known pathway, the diagram would illustrate this interaction.

Example Experimental Workflow Diagram (Hypothetical)

Caption: Hypothetical workflow for in vitro evaluation of this compound.

We recommend consulting internal discovery and development documentation for this compound to obtain the necessary information to populate and validate these protocols.

NSC 140873 dosage and concentration for experiments

[3] Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen - PubMed (2021-09-01) NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β-tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. ... (2021-09-01) We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. ... (2021-09-01) We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. Keywords: NCI-60; p97; tubulin; valosin-containing protein. ... (2021-09-01) Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. ... (2021-09-01) Abstract. The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. 1

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β-tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. 2

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β-tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. 1

NSC140873 | CAS:219539-59-2 | MedChemExpress NSC140873 is a potent inhibitor of tubulin polymerization, and arrests cells in mitosis. NSC140873 results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. 3

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen - Europe PMC The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β-tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. 4

NSC 140873 | CAS 219539-59-2 | Selleck Chemicals this compound is a potent inhibitor of tubulin polymerization. 5

Tubulin is the direct target of the preclinical anticancer agent NSC-140873 Here, we report the identification of tubulin as the direct target of NSC-140873. We found that NSC-140873 inhibited the growth of multiple cancer cell lines with nanomolar potency. When added to cells, NSC-140873 caused a potent G2/M arrest that was accompanied by the accumulation of cyclin B1 and the phosphorylation of histone H3, markers of mitotic arrest. This was followed by the phosphorylation of BCL-2 and BCL-xL and the induction of apoptosis. In vitro, NSC-140873 directly inhibited the polymerization of purified tubulin. Finally, we used a biotinylated analog of NSC-140873 and mass spectrometry to pull down tubulin from cell lysates. We conclude that NSC-140873 is a potent inhibitor of tubulin polymerization and represents a novel scaffold for the development of microtubule-destabilizing agents. 6 Application Notes and Protocols for this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, small-molecule inhibitor of tubulin polymerization. It exerts its anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Initially investigated as a putative inhibitor of the AAA+ ATPase p97, further research has clarified that its primary mechanism of action is the inhibition of tubulin polymerization. These application notes provide detailed protocols for in vitro experiments using this compound, including recommended dosage and concentration ranges, to aid researchers in utilizing this compound for cancer research and drug development.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent. Its primary cellular effects are:

-

Inhibition of Tubulin Polymerization: this compound directly binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation is critical for several cellular processes.

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, leads to cell cycle arrest in the G2/M phase. This is characterized by an accumulation of cells in mitosis, which can be observed through markers like increased cyclin B1 levels and phosphorylation of histone H3.

-

Activation of the Spindle Assembly Checkpoint: The cell recognizes the improper formation of the mitotic spindle and activates the spindle assembly checkpoint.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is marked by the phosphorylation of anti-apoptotic proteins BCL-2 and BCL-xL, ultimately leading to programmed cell death.

It is important to note that this compound does not inhibit p97 ATPase activity. Treatment with this compound does not lead to the accumulation of ubiquitylated proteins or induce an endoplasmic reticulum (ER) stress response, which are characteristic hallmarks of p97 inhibition.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Protocols

Cell Culture and Treatment

A variety of cancer cell lines can be used to study the effects of this compound. The choice of cell line should be guided by the specific research question.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF7)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution typically prepared in DMSO)

-

Cell culture plates (e.g., 96-well, 6-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells at an appropriate density in cell culture plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cytotoxicity.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Protein Expression

This method is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-BCL-2, anti-phospho-BCL-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cancer cell lines. Researchers should note that these values can vary depending on the specific cell line and experimental conditions.

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| HCT-116 | Cell Growth | GI50 | 17 | |

| HeLa | Cell Growth | GI50 | 25 | |

| A549 | Cell Growth | GI50 | 30 | |

| K-562 | Cell Growth | GI50 | 10 | |

| RPMI-8226 | Cell Growth | GI50 | 10 |

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Troubleshooting and Considerations

-

Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay.

-

Time-Course: The effects of this compound are time-dependent. Consider performing time-course experiments to capture the dynamics of cell cycle arrest and apoptosis induction.

-

Target Validation: While the primary target of this compound is tubulin, it is good practice to include appropriate controls to confirm the on-target effects in your experimental system. For instance, using a cell line with known resistance to microtubule-destabilizing agents could serve as a negative control.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Notes and Protocols for NSC 140873: A RUNX1-CBFβ Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of NSC 140873, a known inhibitor of the RUNX1-CBFβ protein-protein interaction. Due to its inherent instability in solution, this compound spontaneously converts to the more stable benzodiazepine compound, Ro5-3335. Therefore, these guidelines will address the preparation of Ro5-3335, which is the active form used in experimental settings.

Overview and Mechanism of Action

This compound has been identified as an inhibitor of the critical interaction between Runt-related transcription factor 1 (RUNX1) and its binding partner, core-binding factor beta (CBFβ). This interaction is essential for the stability and DNA-binding activity of RUNX1, a master regulator of hematopoiesis and a key player in certain types of leukemia. By disrupting the RUNX1-CBFβ complex, this compound (in its active form, Ro5-3335) can modulate the transcriptional activity of RUNX1, making it a valuable tool for studying RUNX1-mediated biological processes and a potential therapeutic agent.

The RUNX1-CBFβ signaling pathway is integral to normal blood cell development. Its disruption is implicated in various hematological malignancies.

Solution Preparation and Stability

Note on this compound Instability: this compound is unstable in solution and spontaneously cyclizes to form Ro5-3335. Therefore, preparation of a stable, usable solution involves facilitating this conversion. The following protocols are for the preparation of Ro5-3335, the active inhibitor.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Ro5-3335.

Table 1: Ro5-3335 Solution Preparation and Storage

| Parameter | Recommendation |

| Stock Solution Solvent | DMSO |

| Recommended Stock Concentration | 10 mM to 100 mM[1] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. |

| Short-term Stability (Stock) | Stable for up to 3 months at -20°C[2]. |

| Long-term Stability (Stock) | Stable for up to 2 years at -80°C[3]. |

| Working Solution Preparation | Dilute the DMSO stock solution in the appropriate cell culture medium or embryo medium. |

| Final DMSO Concentration in Assay | It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity. |

Protocol for Preparation of a 10 mM Ro5-3335 Stock Solution:

-

Weighing: Accurately weigh out a precise amount of Ro5-3335 powder (Molecular Weight: ~259.69 g/mol , may vary by batch).

-

Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-quality, anhydrous DMSO to the weighed Ro5-3335 powder to achieve a final concentration of 10 mM.

-

Example Calculation: To prepare 1 mL of a 10 mM stock solution, dissolve 2.597 mg of Ro5-3335 in 1 mL of DMSO.

-

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Experimental Protocols

The following are detailed protocols for common applications of the RUNX1-CBFβ inhibitor, Ro5-3335.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of Ro5-3335 on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., ME-1, Kasumi-1)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear bottom, white-walled plates

-

Ro5-3335 stock solution (10 mM in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count the leukemia cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the 10 mM Ro5-3335 stock solution in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

-

Include a DMSO-only control (vehicle control) at the same final concentration as the highest compound dilution.

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells to achieve the final desired concentrations in a total volume of 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the proliferation reagent to room temperature.

-

Add the proliferation reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software (e.g., GraphPad Prism). Ro5-3335 has shown antiproliferative activity against human CBF leukemia cell lines, with IC₅₀ values of 1.1 μM for ME-1 and 21.7 μM for Kasumi-1 cells[3].

-

Zebrafish Embryo Hematopoiesis Assay

This protocol describes a method to evaluate the effect of Ro5-3335 on definitive hematopoiesis in a zebrafish model.

Materials:

-

Transgenic zebrafish embryos (e.g., cd41-GFP)

-

E3 embryo medium

-

96-well plates

-

Ro5-3335 stock solution (10 mM in DMSO)

-

Stereomicroscope with fluorescence capability

Procedure:

-

Embryo Collection and Staging:

-

Collect zebrafish embryos and raise them in E3 embryo medium at 28.5°C.

-

At 24 hours post-fertilization (hpf), dechorionate the embryos.

-

-

Compound Treatment:

-

Place two embryos per well in a 96-well plate containing 300 µL of E3 embryo medium.

-

Prepare dilutions of Ro5-3335 in E3 medium from the DMSO stock solution. A typical concentration range to test is 0.25 µM to 5 µM[1].

-

Include a DMSO-only control.

-

Treat the embryos from 24 hpf to 3 days post-fertilization (dpf)[1].

-

-

Phenotypic Analysis:

-

At 3 dpf, observe the embryos under a fluorescence stereomicroscope.

-

Quantify the number of GFP-positive cells (representing thrombocytes) in a specific region, such as the caudal hematopoietic tissue. This compound has been shown to reduce definitive hematopoiesis in zebrafish embryos at concentrations ranging from 1 to 100 μM over 5-6 days[4]. Ro5-3335 has been used to inhibit definitive hematopoiesis in zebrafish embryos[3].

-

-

Data Analysis:

-

Compare the number of GFP-positive cells in the treated groups to the DMSO control group.

-

Analyze the data for statistical significance.

-

Data Summary

The following table summarizes the reported biological activity of Ro5-3335, the stable form of this compound.

Table 2: Biological Activity of Ro5-3335

| Assay | Model System | Endpoint | Reported Activity |

| Anti-proliferative Activity | ME-1 human leukemia cells | IC₅₀ | 1.1 µM[3] |

| Anti-proliferative Activity | Kasumi-1 human leukemia cells | IC₅₀ | 21.7 µM[3] |

| Anti-proliferative Activity | REH human leukemia cells | IC₅₀ | 17.3 µM[3] |

| Hematopoiesis Inhibition | Zebrafish embryos (cd41-GFP) | Reduction in GFP+ cells | Effective at 0.25 µM to 5 µM[1] |

Disclaimer: These protocols and application notes are intended for research use only. The provided information is based on currently available data and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.

References

- 1. CBFβ and RUNX1 are required at 2 different steps during the development of hematopoietic stem cells in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for NSC 140873 in High-Throughput Screening

To the Researcher:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available information regarding the use of NSC 140873 in high-throughput screening (HTS). No detailed experimental protocols, quantitative data (e.g., IC50, EC50), or specific signaling pathway information associated with this compound could be retrieved.

The National Cancer Institute's Developmental Therapeutics Program (DTP) is the primary source of information for compounds designated with "NSC" numbers. However, searches of the DTP databases and other public chemical repositories for this compound did not yield any biological or screening data. A commercial vendor lists the compound and provides a CAS number (106410-13-3), along with general structural classifications and broad potential biological activities such as "RUNX" and "Antibacterial." This suggests the compound exists, but has not been characterized in the public domain for its use in HTS.

Without any foundational data on its biological activity, mechanism of action, or previous experimental use, the creation of detailed application notes and protocols for high-throughput screening is not possible at this time. Researchers interested in this compound would need to perform initial exploratory studies to determine its basic properties and potential applications.

Recommended Initial Steps for Characterizing this compound for HTS:

Should a researcher acquire this compound for screening purposes, the following preliminary steps would be necessary before developing a full HTS protocol.

Compound Quality Control and Solubility Testing:

-

Objective: To ensure the purity and integrity of the compound and to determine its solubility in common HTS solvents (e.g., DMSO).

-

Protocol:

-

Verify the identity and purity of this compound using analytical methods such as LC-MS and ¹H NMR.

-

Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

-

Perform serial dilutions of the stock solution into aqueous assay buffer to determine the maximum soluble concentration. Visual inspection for precipitation and light scattering measurements can be used.

-

Preliminary Cytotoxicity/Viability Assays:

-

Objective: To determine the general cytotoxic profile of this compound across one or more cell lines. This will establish a working concentration range for subsequent phenotypic or target-based assays.

-

Protocol (Example using a Resazurin-based assay):

-

Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a dose-response curve of this compound (e.g., 10 concentrations ranging from 100 µM to 1 nM) by serial dilution. Add the compound dilutions to the cells. Include vehicle control (e.g., 0.1% DMSO) and positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

-

Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure fluorescence using a plate reader (e.g., Ex/Em ~560/590 nm).

-

Data Analysis: Normalize the data to controls and fit a dose-response curve to determine the GI50 (50% growth inhibition) or CC50 (50% cytotoxic concentration).

-

Target Class Exploration (Based on Vendor Keywords):

-

The keyword "RUNX" suggests a potential interaction with Runt-related transcription factors.

-

The term "Antibacterial" indicates possible activity against bacterial targets.

Based on these broad categories, initial low-throughput or medium-throughput screening against relevant targets could be initiated.

Logical Workflow for Initial Investigation

Caption: Initial workflow for characterizing an unknown compound like this compound.

We recommend that researchers interested in this compound consult the National Cancer Institute's Developmental Therapeutics Program for any non-public data they may have on this compound. Further investigation will be required to generate the necessary data to construct detailed high-throughput screening application notes.

Application Notes and Protocols: NSC 140873 in Combination with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 140873 is a small molecule inhibitor of protein kinase CK2 (formerly casein kinase 2), a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers. CK2 plays a crucial role in promoting cell survival, proliferation, and suppressing apoptosis, making it a compelling target for cancer therapy.[1][2][3][4][5] Inhibition of CK2 by this compound has been shown to induce apoptosis and inhibit tumor growth, suggesting its potential as a standalone anticancer agent. However, a growing body of evidence supports the rationale for combining CK2 inhibitors with conventional chemotherapy to enhance therapeutic efficacy and overcome drug resistance.[6][7][8]

These application notes provide a comprehensive overview of the scientific basis and practical considerations for utilizing this compound in combination with other chemotherapy agents. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of such combination therapies.

Rationale for Combination Therapy

The primary rationale for combining this compound with other chemotherapy agents stems from the central role of CK2 in counteracting the cytotoxic effects of many conventional drugs. By inhibiting CK2, this compound can potentially:

-

Enhance Apoptosis: Many chemotherapeutic agents induce apoptosis as their primary mechanism of action. CK2 is known to suppress apoptosis by phosphorylating and regulating key proteins in the apoptotic cascade. Inhibition of CK2 can therefore lower the threshold for apoptosis induction by other agents.

-

Inhibit DNA Repair: For DNA-damaging agents such as cisplatin and doxorubicin, cancer cells can develop resistance through efficient DNA repair mechanisms. CK2 is implicated in the DNA damage response pathway.[7] Co-administration of a CK2 inhibitor like this compound may impair the cell's ability to repair chemotherapy-induced DNA lesions, leading to increased cell death.

-

Sensitize Resistant Cells: Tumor cells can become resistant to chemotherapy through various mechanisms, often involving the upregulation of pro-survival signaling pathways. As CK2 is a key node in multiple such pathways, its inhibition can re-sensitize resistant cells to the effects of chemotherapy.[7]

-

Synergistic Effects: The combination of a CK2 inhibitor with another chemotherapeutic agent may result in a synergistic interaction, where the combined effect is greater than the sum of the effects of the individual agents. This can allow for the use of lower, less toxic doses of each drug.

Key Signaling Pathways Involved

This compound, by inhibiting CK2, can modulate several critical signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for designing rational drug combinations.

Quantitative Data Summary

While specific quantitative data for this compound in combination with other chemotherapy agents is not yet widely available in the public domain, the following table outlines the key metrics that should be assessed in preclinical studies. This structure can be used to organize and present experimental findings.

| Combination | Cell Line | Assay Type | Metric | Value | Reference |

| This compound + Doxorubicin | Breast Cancer (e.g., MCF-7) | Cytotoxicity | IC50 (this compound alone) | e.g., X µM | [Your Study] |

| IC50 (Doxorubicin alone) | e.g., Y µM | [Your Study] | |||

| IC50 (Combination) | e.g., Z µM | [Your Study] | |||

| Synergy Analysis | Combination Index (CI) | e.g., <1 (Synergy) | [Your Study] | ||

| This compound + Cisplatin | Lung Cancer (e.g., A549) | Apoptosis | % Apoptotic Cells (Combination vs. Single Agents) | e.g., Increased % | [Your Study] |

| Western Blot | Cleaved Caspase-3 Levels | e.g., Increased Fold-Change | [Your Study] | ||

| This compound + Gemcitabine | Pancreatic Cancer (e.g., PANC-1) | Colony Formation | Number of Colonies (Combination vs. Single Agents) | e.g., Decreased # | [Your Study] |

| In Vivo Xenograft | Tumor Growth Inhibition | % TGI | e.g., Increased % | [Your Study] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity and Synergy Analysis

This protocol details the methodology for assessing the cytotoxic effects of this compound in combination with another chemotherapy agent and determining if the interaction is synergistic, additive, or antagonistic.

Methodology:

-

Cell Seeding: Plate cancer cells of interest in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and the combination at a constant molar ratio.

-

Treatment: Remove the culture medium and add the drug dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period that allows for significant cell growth inhibition (typically 48-72 hours).

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and for the combination using non-linear regression analysis.

-

Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is commonly used). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

-

Protocol 2: Apoptosis Induction Analysis by Flow Cytometry